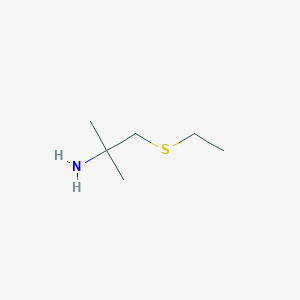
1-(Ethylthio)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylthio)-2-methylpropan-2-amine is an organic compound characterized by the presence of an ethylthio group attached to a methylpropan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-2-methylpropan-2-amine typically involves the alkylation of 2-methylpropan-2-amine with ethylthiol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include alkyl halides and thiols, with the reaction often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethylthio)-2-methylpropan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted amines or thiols.
Applications De Recherche Scientifique
1-(Ethylthio)-2-methylpropan-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Ethylthio)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The ethylthio group can modulate the compound’s reactivity and binding affinity to various enzymes and receptors. This modulation can lead to changes in biochemical pathways, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
1-(Ethylthio)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
- 1-(Methylthio)-2-methylpropan-2-amine
- 1-(Propylthio)-2-methylpropan-2-amine
- 1-(Butylthio)-2-methylpropan-2-amine
These compounds share a similar backbone but differ in the length and nature of the alkylthio group. The unique structural features of this compound, such as the ethylthio group, contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Activité Biologique
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C₇H₁₅N₁S
- Functional Groups :
- Ethylthio group (-S-C₂H₅)
- Branched amine (-NH)
Biological Activity Overview
While direct research on the biological activity of 1-(Ethylthio)-2-methylpropan-2-amine is sparse, compounds with similar structural characteristics have been investigated for various pharmacological effects. Amines, in general, are known to exhibit a range of biological activities, including:
- Neurotransmitter Modulation : Many amines function as neurotransmitters or precursors to neurotransmitters, influencing mood and cognitive functions.
- Enzyme Inhibition : Certain amines can inhibit specific enzymes, which may lead to therapeutic effects or toxicity.
Table 1: Similar Compounds and Their Activities
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Methylpropan-1-amine | C₄H₁₃N | Stimulant effects, potential neurotoxicity |
| Isobutylhydrazine hydrochloride | C₄H₈N₂·HCl | Antitumor activity |
| 2,4-Dimethylpentan-3-amine hydrochloride | C₇H₁₈N·HCl | Psychostimulant properties |
| 1,4-Diaminobutane dihydrochloride | C₄H₁₂N₂·2HCl | Involved in neurotransmitter synthesis |
| Cycloheptylmethanamine hydrochloride | C₈H₁₈N·HCl | Potential psychoactive effects |
Pharmacological Implications
The pharmacological implications of this compound may align with those observed in structurally similar compounds. Research indicates that structurally related amines can exhibit:
- Stimulant Effects : Compounds like amphetamines show increased alertness and energy levels.
- Potential for Abuse : Many amines have a history of recreational use, leading to concerns about dependency and abuse.
Case Studies and Research Findings
Although specific case studies on this compound are lacking, studies on related compounds provide insight into potential biological activities:
- Neurotoxicity Studies : Research on amphetamine analogs has shown that modifications to the amine structure can significantly alter neurotoxic profiles. For instance, the introduction of ethylthio groups has been correlated with increased potency in some stimulant compounds.
- Metabolism and Excretion : A study analyzing the metabolism of similar compounds indicated that metabolites could exert different biological effects compared to their parent compounds. This suggests that understanding the metabolic pathways of this compound could reveal additional biological activities.
Propriétés
Formule moléculaire |
C6H15NS |
|---|---|
Poids moléculaire |
133.26 g/mol |
Nom IUPAC |
1-ethylsulfanyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C6H15NS/c1-4-8-5-6(2,3)7/h4-5,7H2,1-3H3 |
Clé InChI |
YIHGGGMHIAORIM-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















